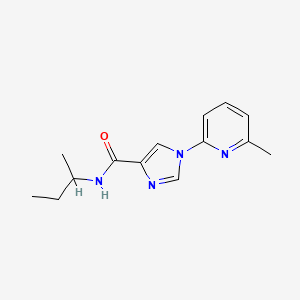

N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide

Description

N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is a synthetic small molecule characterized by a central imidazole ring substituted with a carboxamide group at position 4 and a 6-methyl-2-pyridinyl moiety at position 1. The sec-butyl group attached to the carboxamide nitrogen introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-butan-2-yl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-4-10(2)17-14(19)12-8-18(9-15-12)13-7-5-6-11(3)16-13/h5-10H,4H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLQSCQQLQRYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CN(C=N1)C2=CC=CC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the imidazole ring, followed by the introduction of the pyridine ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid, while reduction may produce N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-methanol.

Scientific Research Applications

N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several imidazole-carboxamide derivatives, including:

Key Observations:

- Binding Affinity : X77, a tert-butylphenyl analog, exhibits strong binding to SARS-CoV-2 main protease (Mpro; PDB: 6W63) due to hydrophobic interactions with the tert-butyl group and hydrogen bonding via the carboxamide . The sec-butyl variant may exhibit altered binding kinetics due to reduced steric bulk.

- Thermal Stability : The melting point of the target compound is expected to differ from 5g (156–158°C) and 5h (160–162°C) due to variations in crystallinity induced by alkyl vs. aryl substituents .

Biological Activity

N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article provides a detailed overview of its properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C14H18N4O

- Molecular Weight : 258.32 g/mol

- CAS Number : 477871-86-6

This compound belongs to the imidazole family, which is known for its diverse biological activities.

Research indicates that this compound exhibits various mechanisms of action, including:

- Inhibition of Enzymatic Activity : It has shown potential in inhibiting enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.

- Antimicrobial Activity : The compound has demonstrated efficacy against certain bacterial strains and fungi, indicating its potential as an antimicrobial agent.

Anticancer Activity

Studies have reported that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, in vitro assays revealed that it significantly inhibited the growth of MCF-7 breast cancer cells, with an IC50 value indicating effective cell cycle arrest and apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 225 | Induction of apoptosis |

| A549 | 150 | Cell cycle arrest in S phase |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced inflammation markers significantly compared to control groups. The inhibition of COX enzymes is a key mechanism behind its anti-inflammatory effects.

| Compound | COX Inhibition IC50 (µM) | Reference |

|---|---|---|

| This compound | 0.04 ± 0.01 | |

| Celecoxib | 0.04 ± 0.01 | Standard Comparison |

Antimicrobial Activity

In antimicrobial studies, the compound displayed activity against various pathogens. Its effectiveness was particularly noted against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting potent antibacterial properties.

| Pathogen | MIC (µg/mL) | Comparison Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 | 2 |

| Escherichia coli | 12.5 | 2 |

Case Studies

- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis.

- Inflammation Models : In carrageenan-induced paw edema models, administration of the compound led to a marked reduction in swelling compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide?

- Answer : The compound can be synthesized via coupling reactions between imidazole-4-carboxylic acid derivatives and sec-butylamine. A method analogous to involves activating the carboxylic acid group using reagents like N-methylimidazole (NMI) and methanesulfonyl chloride (MsCl), followed by nucleophilic substitution with sec-butylamine. Optimization of reaction conditions (e.g., temperature, solvent polarity, and inert atmosphere) is critical to achieving high yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : To confirm the substitution pattern of the imidazole and pyridine rings, as well as the sec-butyl chain (e.g., splitting patterns for methyl groups in sec-butyl).

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF).

- FTIR : To identify carbonyl (C=O) and amine (N-H) functional groups.

- Elemental Analysis : For purity validation.

These methods are standard for analogous imidazole-carboxamide derivatives, as demonstrated in .

Q. How can solubility challenges be addressed during in vitro assays?

- Answer : Solubility in aqueous buffers can be enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For hydrophobic interactions, micellar systems (e.g., Triton X-100) or pH adjustments (to ionize the pyridine or imidazole moieties) are recommended. highlights similar strategies for imidazole-carboxamide complexes .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets?

- Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., SARS-CoV-2 3CLpro, as in ).

- MD Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes.

- QSAR Modeling : To correlate structural features (e.g., pyridine methylation) with activity.

demonstrates the use of PyMOL and MGL Tools for preparing protein structures and validating docking poses .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

- Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement ( ) is the gold standard. Key steps include:

- Growing high-quality crystals via vapor diffusion.

- Resolving torsional angles of the sec-butyl group and pyridine ring.

- Validating hydrogen-bonding networks (e.g., between the carboxamide and imidazole N-H).

SHELX programs are widely used for small-molecule refinement .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Answer :

- Standardized Assay Conditions : Control variables like cell line origin, incubation time, and solvent batch.

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.

- Orthogonal Assays : Validate enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence-based readouts.

’s pharmacological characterization of imidazole derivatives emphasizes reproducibility through rigorous controls .

Q. How does the compound’s structure influence its role in metal-organic frameworks (MOFs)?

- Answer : The imidazole-carboxamide moiety can act as a ligand for coordinating transition metals (e.g., Co²⁺). shows that derivatives like N-(quinolinyl)-imidazole-carboxamide form stable complexes with Keggin-type polyoxometalates, enabling applications in catalysis or dye adsorption. Key factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.